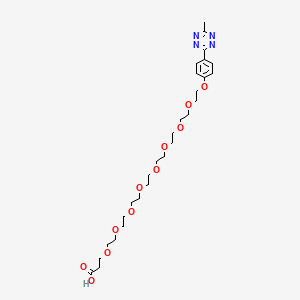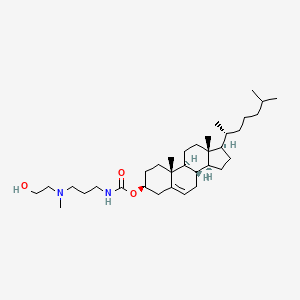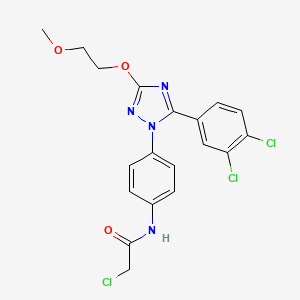
MK2-IN-1 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK2-IN-1 hydrochloride is a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2). It is known for its non-ATP competitive binding mode and has an inhibitory concentration (IC50) of 0.11 micromolar for MK2 . This compound is widely used in scientific research to study the role of MK2 in various cellular processes, including inflammation and stress response.
Mechanism of Action
Target of Action
MK2-IN-1 hydrochloride primarily targets MAPKAPK2 (MK2) , also known as mitogen-activated protein kinase-activated protein kinase 2 . MK2 is a downstream effector of the p38 mitogen-activated protein kinase (MAPK) pathway. Its role is to regulate the stability of mRNAs encoding inflammatory cytokines .
Mode of Action
This compound interacts with MK2, inhibiting its activity. By doing so, it disrupts downstream signaling events triggered by p38 MAPK activation. Specifically, this compound impairs the phosphorylation level of serine residues in the Tfcp2l1 protein . This disruption affects the cellular response to stress, inflammation, and other stimuli.
Biochemical Pathways
The p38 MAPK-MK2 pathway plays a crucial role in cellular stress responses, including inflammation, cell cycle regulation, and DNA damage repair. By inhibiting MK2, this compound interferes with these pathways, potentially modulating cytokine production, cell proliferation, and survival .
Biochemical Analysis
Biochemical Properties
MK2-IN-1 hydrochloride interacts with the MK2 enzyme, inhibiting its activity . This interaction is characterized by a non-ATP competitive binding mode . The compound has an IC50 of 0.11 μM for MK2 and an EC50 of 0.35 μM for pHSP27 .
Cellular Effects
This compound influences cell function by modulating the activity of MK2, which is involved in cell signaling pathways . By inhibiting MK2, this compound can affect gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to MK2 and inhibiting its activity . This results in changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MK2-IN-1 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the free base to its hydrochloride salt form to improve its solubility and stability .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in solid form and stored under nitrogen at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: MK2-IN-1 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
MK2-IN-1 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of MK2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of MK2 inhibition on cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored as a potential therapeutic agent for diseases involving inflammation and stress response, such as rheumatoid arthritis and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MK2
Comparison with Similar Compounds
CC-99677: Another selective MK2 inhibitor with a covalent binding mode.
Vemurafenib: A B-RAF inhibitor that targets similar signaling pathways but with different specificity.
Uniqueness of MK2-IN-1 Hydrochloride: this compound is unique due to its high selectivity and non-ATP competitive binding mode. This makes it a valuable tool for studying the specific role of MK2 without interfering with other kinases that rely on ATP binding .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2.ClH/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31;/h1-14,29H,15-19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDOSXSDARWKGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
